molecular formula C27H30N4O2 B2987088 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide CAS No. 941914-49-4

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide

Cat. No.: B2987088
CAS No.: 941914-49-4
M. Wt: 442.563
InChI Key: XBDCHTBFLLZDPS-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide is a complex organic compound known for its unique structural properties and various scientific applications. It encompasses a range of functionalities that make it a subject of interest in different fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide generally involves multi-step organic synthesis techniques:

  • Step 1: Formation of 3,4-Dihydroisoquinoline Derivative

    • Reactants: Isoquinoline, hydrogen gas, and a suitable catalyst.

    • Conditions: High temperature and pressure conditions are typically required.

  • Step 2: Synthesis of Dimethylaminophenyl Ethyl Compound

    • Reactants: 4-(dimethylamino)benzaldehyde, ethylamine.

    • Conditions: Reflux in an appropriate solvent like ethanol.

  • Step 3: Coupling Reaction

    • Reactants: 3,4-Dihydroisoquinoline derivative, Dimethylaminophenyl Ethyl Compound.

    • Conditions: Coupling agents like EDCI/HOBt can be used, with an inert atmosphere to prevent side reactions.

  • Step 4: Formation of this compound

    • Reactants: Coupled product, phenyl oxalamide.

    • Conditions: Reflux in a suitable solvent like dichloromethane, under an inert atmosphere.

Industrial Production Methods

For large-scale production, continuous flow synthesis and optimization of reaction parameters can significantly enhance yield and purity. Industrial methods might involve automated processes with stringent control of temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Reagents: Potassium permanganate, chromium trioxide.

    • Conditions: Acidic medium, controlled temperature.

  • Reduction

    • Reagents: Lithium aluminum hydride, hydrogen gas.

    • Conditions: Reflux, atmospheric or higher pressure.

  • Substitution

    • Reagents: Halides, nucleophiles like alkoxides.

    • Conditions: Anhydrous conditions, inert atmosphere.

Common Reagents and Conditions

  • Oxidation Reagents: : Strong oxidizing agents like permanganates and chromates.

  • Reduction Reagents: : Common reducing agents such as lithium aluminum hydride.

  • Substitution Reagents: : Halides, nucleophiles, and suitable bases.

Major Products Formed

The reactions of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide typically result in derivatives modified at the phenyl or isoquinoline moieties, offering a range of compounds for further study or application.

Scientific Research Applications

Chemistry

In organic synthesis, it serves as a versatile intermediate for creating complex molecules. It is often used as a precursor for pharmaceuticals and other bioactive compounds.

Biology

The compound has been investigated for its potential in inhibiting various enzymes, which can be crucial in studying metabolic pathways and developing inhibitors.

Medicine

Due to its bioactivity, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide is studied for therapeutic applications, including cancer and neurodegenerative diseases.

Industry

In industrial settings, its derivatives are used in the synthesis of high-value chemicals and in the development of novel materials with specific functional properties.

Mechanism of Action

Molecular Targets and Pathways

This compound typically exerts its effects by interacting with specific enzymes or receptors in biological systems. Its mechanism of action involves binding to the active sites of target proteins, altering their activity, and thereby modulating cellular processes.

Comparison with Similar Compounds

Unique Aspects

Compared to structurally similar compounds, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide stands out due to its distinctive combination of functional groups that confer unique reactivity and biological activity.

List of Similar Compounds

  • N-(2-(4-(dimethylamino)phenyl)ethyl)-N-phenyloxalamide

  • N1-(2-(isoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide

  • N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethyl)-N2-phenyloxalamide

These analogs share structural similarities but differ in the specific functional groups or side chains, influencing their reactivity and applications.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O2/c1-30(2)24-14-12-21(13-15-24)25(31-17-16-20-8-6-7-9-22(20)19-31)18-28-26(32)27(33)29-23-10-4-3-5-11-23/h3-15,25H,16-19H2,1-2H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDCHTBFLLZDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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